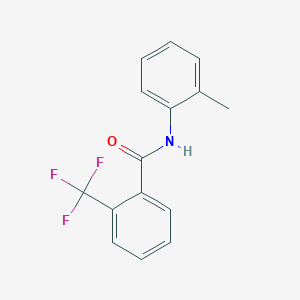
N-(2-methylphenyl)-2-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methylphenyl)-2-(trifluoromethyl)benzamide, commonly known as MTFB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTFB is a member of the benzamide family and is a white crystalline solid with a molecular weight of 303.3 g/mol.
作用機序
MTFB is known to act as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). COX-2 is an enzyme that is involved in the synthesis of prostaglandins, which are known to play a role in inflammation and pain. 5-LOX, on the other hand, is an enzyme that is involved in the synthesis of leukotrienes, which are known to play a role in inflammation and asthma. By inhibiting these enzymes, MTFB can potentially reduce inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that MTFB can reduce inflammation and pain in animal models. MTFB has also been found to have antidiabetic effects by reducing blood glucose levels in animal models. Additionally, MTFB has been shown to have anticancer effects by inhibiting the growth of cancer cells in vitro and in vivo.
実験室実験の利点と制限
One of the main advantages of MTFB is its potential therapeutic applications in various fields, including medicinal chemistry and agrochemicals. MTFB has also been found to be relatively easy to synthesize, making it accessible for research purposes. However, one of the limitations of MTFB is its limited solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research of MTFB. One potential direction is the development of MTFB as a drug candidate for the treatment of various diseases, including cancer and diabetes. Another potential direction is the synthesis of MTFB derivatives with improved solubility and efficacy. Additionally, further studies are needed to understand the mechanism of action of MTFB and its potential side effects.
合成法
MTFB can be synthesized through various methods, including the reaction of 2-trifluoromethylbenzoic acid with 2-methylaniline in the presence of a coupling reagent. Another method involves the reaction of 2-(trifluoromethyl)benzoyl chloride with 2-methylaniline in the presence of a base. These methods have been reported to yield high purity MTFB.
科学的研究の応用
MTFB has been extensively studied for its potential applications in various fields, including medicinal chemistry, agrochemicals, and material science. In medicinal chemistry, MTFB has been identified as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and inflammation. In agrochemicals, MTFB has been found to be effective in controlling the growth of weeds and pests. In material science, MTFB has been used as a building block for the synthesis of various materials, including liquid crystals and polymers.
特性
製品名 |
N-(2-methylphenyl)-2-(trifluoromethyl)benzamide |
|---|---|
分子式 |
C15H12F3NO |
分子量 |
279.26 g/mol |
IUPAC名 |
N-(2-methylphenyl)-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C15H12F3NO/c1-10-6-2-5-9-13(10)19-14(20)11-7-3-4-8-12(11)15(16,17)18/h2-9H,1H3,(H,19,20) |
InChIキー |
AHUPEWNDOITUQY-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=CC=C2C(F)(F)F |
正規SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=CC=C2C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















